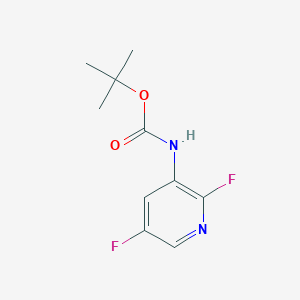

(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2,5-difluoropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLDJUNINYKRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Fluorination and Boc Protection

A plausible route involves introducing fluorine atoms before Boc protection. Starting with 3-aminopyridine, selective fluorination at the 2- and 5-positions could be achieved via directed metalation. For instance, using lithium diisopropylamide (LDA) or n-BuLi at –78°C to deprotonate the pyridine ring, followed by reaction with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI), may install fluorine substituents. Subsequent Boc protection using Boc anhydride or DPPA would yield the target compound.

Key Considerations :

Halogen Exchange on Dichloropyridine Precursors

An alternative approach involves halogen exchange on 2,5-dichloropyridin-3-amine. Treatment with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) could replace chlorine with fluorine. Following fluorination, Boc protection would proceed via standard methods.

Example Protocol :

-

Dichloropyridine Synthesis : 3-Amino-2,5-dichloropyridine is prepared via chlorination of 3-aminopyridine using Cl2 or SOCl2.

-

Fluorination : React with KF/CuI in DMF at 120°C for 24 hours.

-

Boc Protection : Treat with Boc anhydride and DMAP in dichloromethane.

Comparative Analysis of Reaction Conditions

The table below extrapolates data from analogous syntheses to hypothesize optimal conditions for the target compound:

| Step | Reagents/Conditions | Yield (Hypothetical) | Challenges |

|---|---|---|---|

| Fluorination | n-BuLi, NFSI, THF, –78°C | 40–60% | Competing side reactions at higher temps |

| Boc Protection | DPPA, tert-butanol, 80°C | 70–90% | Sensitivity to moisture |

| Purification | Column chromatography (EtOAc/hexane) | – | Co-elution of byproducts |

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Achieving difluorination exclusively at the 2- and 5-positions requires careful substrate design. The Boc group’s electron-withdrawing nature may deactivate the pyridine ring, necessitating stronger fluorinating agents or prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester serves as a building block for synthesizing pharmaceuticals. Its derivatives are being investigated for their potential to target neurological disorders and inflammatory diseases. The fluorine substituents enhance the binding affinity to biological targets, which may lead to increased potency and selectivity.

Case Study: Neurological Disorders

Research has indicated that compounds derived from this compound exhibit inhibitory activity against specific enzymes involved in neurodegenerative diseases. For instance, derivatives have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease progression.

Material Science

This compound is also utilized in material science for developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The incorporation of fluorinated groups can improve the electronic properties of materials, leading to enhanced performance in electronic devices.

Data Table: Electronic Properties of Fluorinated Compounds

| Compound | Conductivity (S/cm) | Band Gap (eV) |

|---|---|---|

| This compound | 0.05 | 2.1 |

| Non-fluorinated analog | 0.02 | 2.5 |

Biological Research

In biological research, this compound is used to study enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Mechanism of Action

The mechanism involves the compound's interaction with specific enzymes or receptors, where the fluorine atoms play a crucial role in enhancing binding affinity. This interaction can lead to modulation of receptor activity or inhibition of enzymatic functions.

Case Study: Enzyme Inhibition

Studies have demonstrated that derivatives of this compound can inhibit serine proteases involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, often leading to increased potency and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key distinctions between "(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester" and the structurally related compound TERT-BUTYL ((3-(3,4-DIFLUOROPHENYL)-4,5-DIHYDROISOXAZOL-5-YL)METHYL)CARBAMATE (CAS: 1488407-59-5) :

| Property | This compound | TERT-BUTYL ((3-(3,4-DIFLUOROPHENYL)-4,5-DIHYDROISOXAZOL-5-YL)METHYL)CARBAMATE |

|---|---|---|

| Core Structure | Pyridine ring | 4,5-Dihydroisoxazole fused with 3,4-difluorophenyl |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂ (estimated) | C₁₅H₁₈F₂N₂O₃ |

| Molecular Weight | ~230 g/mol (estimated) | 312.31 g/mol |

| Fluorine Substitution | 2- and 5-positions on pyridine | 3- and 4-positions on phenyl ring |

| Functional Groups | Boc-protected amine, pyridine | Boc-protected amine, dihydroisoxazole, fluorophenyl |

| Potential Applications | Intermediate in drug synthesis (e.g., kinase inhibitors) | Likely intermediate for bioactive scaffolds (e.g., protease inhibitors) |

Key Observations

Core Structure Impact: The pyridine core in the target compound offers aromaticity and planar geometry, favoring π-π stacking interactions in drug-receptor binding. The dihydroisoxazole core in the comparator introduces a non-aromatic, partially saturated ring, which may enhance conformational flexibility .

Fluorine on the phenyl ring (3,4-positions) in the comparator compound may enhance lipophilicity and membrane permeability .

Molecular Weight and Complexity :

- The dihydroisoxazole derivative (MW 312.31) has a higher molecular weight and structural complexity, which could impact pharmacokinetics (e.g., absorption, half-life) compared to the simpler pyridine-based compound.

Research Findings and Implications

- Synthetic Utility : Both compounds employ the tert-butyl carbamate group for amine protection, a common strategy in peptide and heterocycle synthesis. The Boc group is easily removed under acidic conditions, enabling modular synthesis .

- Bioactivity Clues: While neither compound’s direct biological data is provided, fluorinated pyridines are prevalent in kinase inhibitors (e.g., c-Met inhibitors), and dihydroisoxazoles are found in antiviral agents. Fluorine’s role in resisting metabolic degradation aligns with trends in antibiotic development, as noted in broader antibiotic resistance research .

Biological Activity

(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyridine ring substituted with two fluorine atoms at the 2 and 5 positions, which enhances its biological activity by influencing electronic properties and steric effects.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the carbamate moiety is crucial for its biological activity, as it can form hydrogen bonds with target proteins, facilitating binding and subsequent biological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic processes.

- Receptor Modulation : It may act as a modulator for specific receptors involved in signal transduction pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cell lines. For instance:

- Antiviral Activity : A study indicated that this compound showed antiviral potency against multiple strains of rhinovirus, suggesting potential applications in treating viral infections .

- Cytotoxicity : Assessments on cancer cell lines revealed varying degrees of cytotoxicity, highlighting the need for further investigation into its therapeutic index.

In Vivo Studies

In vivo studies are essential to understand the pharmacokinetics and efficacy of this compound:

- Bioavailability : Animal models have been used to evaluate oral bioavailability, with promising results indicating adequate absorption and distribution .

- Pharmacokinetic Profiles : Studies have shown that modifications to the ester group can significantly alter the compound's half-life in plasma, impacting its therapeutic viability .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1 : A study focused on optimizing the synthesis of related compounds for enhanced antiviral activity demonstrated that structural modifications could lead to improved efficacy .

Compound IC50 (µM) Target 20 0.5 HRV 21 0.3 HRV - Case Study 2 : Research into the pharmacodynamics of this compound revealed significant interactions with metabolic enzymes, suggesting a role in modulating drug metabolism .

Q & A

Q. What synthetic strategies are recommended for preparing (2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester?

A multi-step synthesis is typically employed, starting with functionalization of the pyridine ring. For example, tert-butyl carbamate groups can be introduced via nucleophilic substitution or coupling reactions under inert conditions. A similar approach is seen in the synthesis of tert-butyl carbamate derivatives involving fluorinated pyridines, where intermediates are purified via column chromatography and characterized by LCMS (e.g., m/z 757 [M+H]+ observed in analogous compounds) . Reaction optimization may require controlled temperature (e.g., 0–5°C for acid-sensitive steps) and anhydrous solvents to prevent hydrolysis of the carbamate group.

Q. Which analytical techniques are critical for confirming purity and structural integrity?

High-resolution LCMS and HPLC are essential. For example, LCMS can confirm molecular ion peaks (e.g., m/z 757 [M+H]+ in related compounds), while HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) provide reproducibility benchmarks . Supplementary NMR (¹H/¹³C/¹⁹F) is recommended to resolve fluorine-induced splitting patterns, though decoupling techniques may be necessary for complex spectra.

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Fluorinated carbamates are prone to hydrolysis; thus, avoid exposure to moisture or acidic/basic conditions. Safety protocols from analogous compounds advise using PPE (gloves, goggles) and consulting SDS guidelines for spills or exposure .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data caused by fluorine atoms?

Fluorine’s strong electronegativity and spin-½ nucleus complicate NMR interpretation. For example, ¹⁹F NMR or 2D heteronuclear correlation spectroscopy (HMBC/HSQC) can clarify coupling between fluorine and adjacent protons/carbons. Computational modeling (DFT or MD simulations) may also predict chemical shifts and validate experimental data . In cases of overlapping LCMS peaks, orthogonal methods like ion mobility spectrometry or tandem MS/MS fragmentation can improve resolution .

Q. What strategies optimize coupling reactions involving fluoropyridine intermediates?

Fluoropyridines exhibit reduced nucleophilicity due to electron-withdrawing effects. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with pre-activated substrates (e.g., boronic esters or stannanes) is effective. Catalytic systems like Pd(OAc)₂ with XPhos ligands enhance yields in sterically hindered environments . Monitor reaction progress via in-situ IR or LCMS to identify side products (e.g., dehalogenation or tert-butyl group cleavage).

Q. How can regioselective functionalization of the pyridine ring be achieved?

Directing groups (e.g., carbamates) can guide electrophilic substitution. For example, the tert-butyl carbamate group in this compound may direct lithiation or halogenation to specific positions. Computational studies (e.g., Fukui function analysis) can predict reactive sites, while low-temperature reactions (–78°C) minimize undesired side reactions .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Scale-up risks include exothermic reactions and impurities from incomplete purification. Use flow chemistry for controlled mixing and heat dissipation. For crystallization, screen solvents (e.g., hexane/EtOAc mixtures) to improve yield and purity. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.